K-777

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

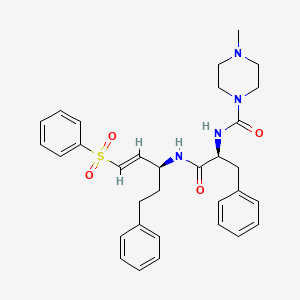

K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. K777 is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro; Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = <0.074, 0.004, and <0.080 µM, respectively). K777 induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization.

K-11777, also known as APC 3316; and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. K777 inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). K777 induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. K777 did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.

Aplicaciones Científicas De Investigación

Inhibición de la Cathepsina L para Reducir la Infección por SARS-CoV-2

K-777 ha demostrado inhibir la cathepsina L, una enzima necesaria para que el virus SARS-CoV-2 infecte las células huésped. Estudios han demostrado que bajas concentraciones de this compound pueden reducir significativamente la capacidad del virus para infectar cuatro líneas celulares huésped diferentes sin causar daño a las células mismas .

Posible Tratamiento para la Enfermedad de Chagas

This compound se está explorando como una nueva entidad química para el tratamiento de la enfermedad de Chagas. Fue identificado en la Universidad de California, San Francisco, mediante la selección de inhibidores de proteasas de cisteína contra T. macrófagos infectados por cruzi y evaluación de la inhibición del crecimiento de amastigotes intracelulares .

Terapia Experimental para la Enfermedad Cardíaca Parasitaria

Equipos de investigación han estado investigando moléculas pequeñas que podrían servir como nuevos medicamentos antiparasitarios. This compound ha surgido como un inhibidor eficaz de la cruzaina, que puede formar la base para nuevos tratamientos contra las enfermedades cardíacas parasitarias .

Mecanismo De Acción

Target of Action

K-777, also known as 1-Piperazinecarboxamide, 4-methyl-N-((1S)-2-oxo-2-(((1S)-1-(2-phenylethyl)-3-(phenylsulfonyl)-2-propenyl)amino)-1-(phenylmethyl)ethyl)-, K777, CRA-3316, APC-3316, or K-11777, primarily targets cruzain , a cysteine protease of the protozoan parasite Trypanosoma cruzi . It also inhibits cathepsins B and L , which are associated with cancer progression .

Mode of Action

This compound is a potent, orally active, and irreversible inhibitor of cysteine protease . It inhibits cruzain, thereby preventing the parasite from replicating and escaping from the human immune system . It also targets cathepsin-mediated cell entry, exhibiting a broad-spectrum antiviral activity .

Biochemical Pathways

The inhibition of cruzain and cathepsins B and L by this compound affects several biochemical pathways. Cruzain is crucial for the survival of Trypanosoma cruzi, and its inhibition can lead to the death of the parasite . Cathepsins B and L are involved in various cellular processes, including protein degradation and antigen processing . Their inhibition can affect these processes and potentially reduce the progression of diseases such as cancer .

Pharmacokinetics

It is known that this compound is a potent cyp3a4 inhibitor , which could impact its metabolism and potentially its bioavailability.

Result of Action

This compound has been shown to strongly impede the infection of several cell lines by SARS-CoV-2, the virus that causes COVID-19 . It reduces the ability of the virus to infect host cell lines without causing harm to the host cells . This suggests that this compound could potentially be used as a treatment for COVID-19.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could impact the effectiveness of this compound due to potential drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of other enzymes, could affect the stability and activity of this compound .

Análisis Bioquímico

Biochemical Properties

K-777 inhibits human cathepsin S and human cathepsin L, which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein . It is selective for these proteases over human cathepsin K, -B, and -C .

Cellular Effects

This compound has been shown to reduce the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells . It also induces mortality in T. b. brucei trypanosomes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cruzain, a key protease required for the survival of T. cruzi . It prevents cleavage of the spike protein S1 subunit in vitro .

Temporal Effects in Laboratory Settings

It has been shown to be stable with a shelf life of at least 4 years .

Dosage Effects in Animal Models

This compound has been shown to reduce myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day

Metabolic Pathways

As a cysteine protease inhibitor, it likely interacts with enzymes involved in proteolysis .

Subcellular Localization

As a small molecule drug, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .

Propiedades

Número CAS |

233277-99-1 |

|---|---|

Fórmula molecular |

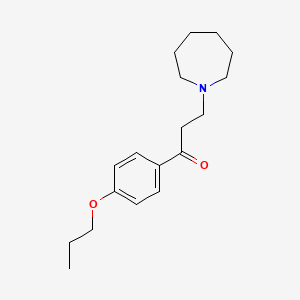

C32H38N4O4S |

Peso molecular |

574.7 g/mol |

Nombre IUPAC |

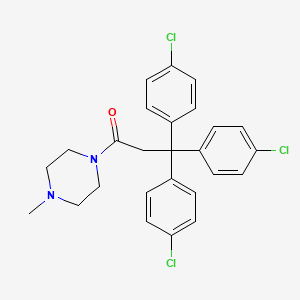

N-[(2S)-1-[[(3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/t28-,30-/m0/s1 |

Clave InChI |

RHJLQMVZXQKJKB-JDXGNMNLSA-N |

SMILES isomérico |

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

SMILES |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

SMILES canónico |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Apariencia |

Solid powder |

Otros números CAS |

502960-90-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-methylpiperazine-1-carboxylic acid(1-((3-benzenesufonyl-1-phenethylallyl)carbamoyl)-2-phenylethyl)amide APC 3316 APC-3316 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)